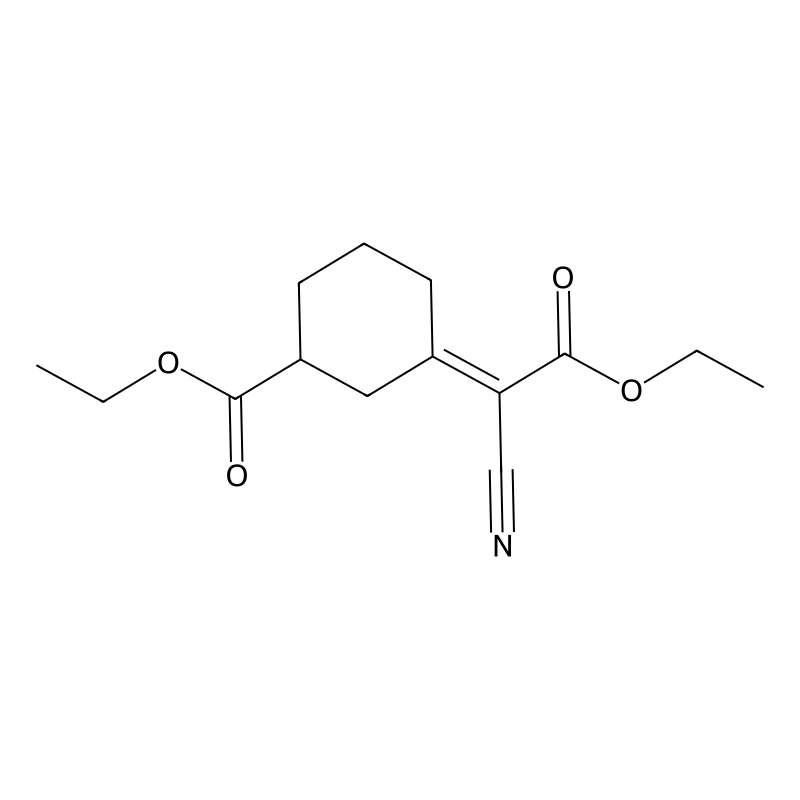Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Catalog No.
S843462
CAS No.
56975-25-8
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
56975-25-8
Product Name
Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
IUPAC Name
ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Molecular Formula
C14H19NO4
Molecular Weight
265.3 g/mol
InChI
InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3
InChI Key
AOXDUXURUYRVDH-UHFFFAOYSA-N
SMILES
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1
Canonical SMILES
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1
Application in Peptide Synthesis
Scientific Field: Biochemistry
Summary: This compound is used as a coupling reagent in peptide synthesis, which is crucial for creating peptides and proteins for research and therapeutic use.
Methods: It facilitates the formation of peptide bonds between amino acids in both solution phase and solid phase peptide synthesis. The process can be monitored visually or colorimetrically for reaction completion.
Results: The compound has been effective in producing peptides with high fidelity and purity, essential for biological applications .
Molecular Structure Analysis
The key features of the molecule include:
- A cyclohexane ring, a six-membered carbon ring with a chair conformation for stability.
- An ester group (COOEt), formed by the condensation of an ethanol molecule with a carboxylic acid. This group contributes to the polarity of the molecule.
- A cyanoethoxycarbonyl substituent (CH2CH2CN(COOEt)), containing a cyano group (CN) and an ethoxycarbonyl group (COOEt) linked by a methylene bridge (CH2CH2). The cyano group is electron-withdrawing, affecting the reactivity of the molecule.
- A double bond with (Z)-stereochemistry, meaning the substituents on the same side of the double bond have a specific arrangement (likely cis).
Chemical Reactions Analysis
- Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.
- Decarboxylation: Under strong heating or specific catalysts, the ethoxycarbonyl group might be removed, forming a ketone or a derivative.
- Michael addition: The cyano group can act as an acceptor in Michael addition reactions with nucleophiles.
Physical And Chemical Properties Analysis
- The presence of the ester group and the cyclohexane ring suggests moderate polarity, potentially leading to solubility in some organic solvents.
- The cyano group might contribute to some hydrogen bonding ability, influencing solubility in polar solvents like water or alcohols.
There is no scientific research documented regarding the mechanism of action of this specific compound.
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Consult Safety Data Sheets (SDS) for similar compounds if available.
XLogP3
1.9
Dates
Modify: 2024-04-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








